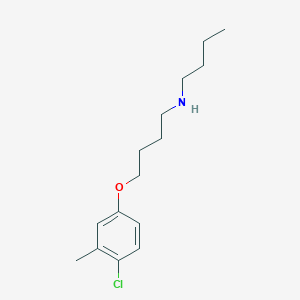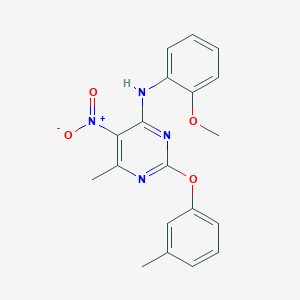
N'-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound features a bromophenyl group and a pyridinylmethyl group attached to the oxamide core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzoyl chloride and 4-pyridinemethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 3-bromobenzoyl chloride is first reacted with the base to form an intermediate, which then reacts with 4-pyridinemethanamine to yield the desired oxamide.
Industrial Production Methods
While specific industrial production methods for N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The oxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially altering the functional groups.
Hydrolysis: Corresponding amines and carboxylic acids.
科学的研究の応用
N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other chemical compounds.
作用機序
The mechanism of action of N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Molecular Pathways: The compound can influence various molecular pathways, depending on its target, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- N’-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide
- N’-(3-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide
- N’-(3-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Uniqueness
N’-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl counterparts. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to targets and its overall chemical behavior.
特性
IUPAC Name |
N'-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-11-2-1-3-12(8-11)18-14(20)13(19)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQSSUCFWYZFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one](/img/structure/B5198413.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)

![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5198444.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride](/img/structure/B5198484.png)
![2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol](/img/structure/B5198491.png)
![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5198501.png)
![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)

